molecular formula C19H23N3O2S B2734887 N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-(pyridin-4-ylthio)acetamide CAS No. 1797701-10-0

N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-(pyridin-4-ylthio)acetamide

Cat. No.: B2734887
CAS No.: 1797701-10-0
M. Wt: 357.47
InChI Key: BNGKPLLJIKCQOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-(pyridin-4-ylthio)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with a methoxypiperidinyl group, a phenyl ring, and a pyridinylthioacetamide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-(pyridin-4-ylthio)acetamide typically involves multiple steps:

  • Formation of the Methoxypiperidinyl Intermediate

      Starting Material: 4-methoxypiperidine.

      Reaction: Alkylation or acylation to introduce the phenyl group.

      Conditions: Often carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).

  • Coupling with Pyridinylthioacetamide

      Starting Material: 4-pyridinethiol.

      Reaction: Thiol-ene reaction or nucleophilic substitution to attach the pyridinylthioacetamide group.

      Conditions: Typically performed under mild conditions with catalysts such as triethylamine (TEA) or in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized for higher yields and purity. This often involves:

    Continuous Flow Chemistry: To enhance reaction efficiency and control.

    Automated Synthesis: Using robotic systems to precisely control reaction parameters.

    Purification: Techniques such as recrystallization, chromatography, or distillation to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

      Products: Oxidized derivatives, potentially altering the methoxy or thioacetamide groups.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

      Products: Reduced forms, possibly affecting the pyridinyl or phenyl rings.

  • Substitution

      Reagents: Halogenating agents or nucleophiles.

      Products: Substituted derivatives, modifying the functional groups on the phenyl or pyridinyl rings.

Common Reagents and Conditions

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

    Solvents: DMF, dichloromethane (DCM), or ethanol depending on the reaction type.

    Temperature: Reactions may be conducted at room temperature or under reflux conditions.

Scientific Research Applications

N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-(pyridin-4-ylthio)acetamide has diverse applications in scientific research:

  • Chemistry

      Ligand Design: Used in the synthesis of complex ligands for coordination chemistry.

      Catalysis: Acts as a precursor for catalysts in organic transformations.

  • Biology

      Receptor Studies: Investigated for its binding affinity to various biological receptors.

      Enzyme Inhibition: Explored as a potential inhibitor for specific enzymes.

  • Medicine

      Drug Development: Studied for its pharmacological properties and potential therapeutic applications.

      Diagnostics: Utilized in the development of diagnostic agents.

  • Industry

      Material Science: Employed in the synthesis of advanced materials with specific properties.

      Agriculture: Investigated for its potential use in agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-(pyridin-4-ylthio)acetamide involves its interaction with molecular targets such as receptors or enzymes. The compound’s structure allows it to:

    Bind to Receptors: The methoxypiperidinyl and pyridinyl groups facilitate binding to specific receptors, modulating their activity.

    Inhibit Enzymes: The thioacetamide moiety can interact with enzyme active sites, leading to inhibition of enzyme function.

    Pathways Involved: The compound may influence signaling pathways related to its target receptors or enzymes, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-(pyridin-3-ylthio)acetamide

      Difference: Pyridinyl group at the 3-position instead of the 4-position.

      Uniqueness: Different binding affinity and biological activity due to positional isomerism.

  • N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-(pyridin-2-ylthio)acetamide

      Difference: Pyridinyl group at the 2-position.

      Uniqueness: Altered chemical reactivity and interaction with molecular targets.

  • N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-(pyridin-4-ylthio)propionamide

      Difference: Propionamide group instead of acetamide.

      Uniqueness: Different pharmacokinetic properties and biological effects.

Highlighting Uniqueness

N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-(pyridin-4-ylthio)acetamide stands out due to its specific structural features that confer unique binding properties and reactivity. Its combination of methoxypiperidinyl, phenyl, and pyridinylthioacetamide groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-[4-(4-methoxypiperidin-1-yl)phenyl]-2-pyridin-4-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S/c1-24-17-8-12-22(13-9-17)16-4-2-15(3-5-16)21-19(23)14-25-18-6-10-20-11-7-18/h2-7,10-11,17H,8-9,12-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNGKPLLJIKCQOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)CSC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.